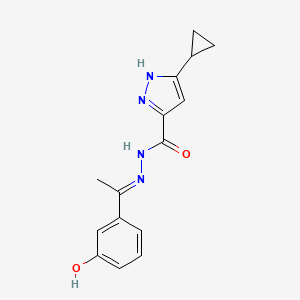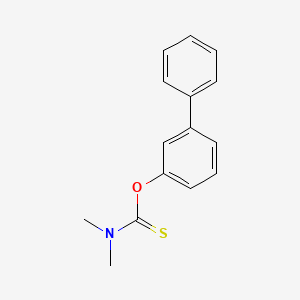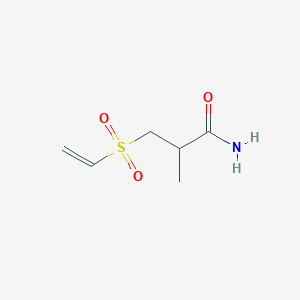
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a dichlorophenyl acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate product with 3,4-dichlorophenylacrylic acid or its derivatives to form the acrylamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors and signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-chlorophenyl)acrylamide
- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3-chlorophenyl)acrylamide
- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(2,4-dichlorophenyl)acrylamide
Uniqueness
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide is unique due to the presence of both 3,4-dichlorophenyl and 4-chlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
304895-83-8 |
|---|---|
Fórmula molecular |
C19H13Cl3N2OS |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-14-5-1-12(2-6-14)9-15-11-23-19(26-15)24-18(25)8-4-13-3-7-16(21)17(22)10-13/h1-8,10-11H,9H2,(H,23,24,25)/b8-4+ |
Clave InChI |
RIDIGKLGLRARSY-XBXARRHUSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B11976159.png)

![2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11976166.png)
![(2Z)-4-oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B11976179.png)

![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11976188.png)



![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)
![2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11976206.png)


